Antifungal agent C38
Description
Significance of Novel Antifungal Agents in Combating Mycoses
The development of novel antifungal agents is not merely an academic exercise but a critical component of modern healthcare. The rising incidence of invasive fungal infections and the growing challenge of antifungal resistance underscore the urgent need for new treatment options.
Invasive fungal infections (IFIs) represent a significant and growing cause of morbidity and mortality, particularly in individuals with compromised immune systems. nih.govplos.org Globally, it is estimated that millions of people suffer from invasive fungal infections annually, leading to over 3.8 million deaths. acs.org Conditions such as HIV/AIDS, cancer chemotherapy, organ transplantation, and the use of immunosuppressive drugs create a vulnerable population susceptible to opportunistic fungal pathogens. plos.orgscielo.br For instance, infections caused by Candida species are a major concern in transplant recipients, while cryptococcal meningitis is a leading cause of death among people with AIDS. asm.org The COVID-19 pandemic further exacerbated this issue, with an increase in secondary life-threatening fungal infections in affected patients. plos.org The annual incidence of invasive aspergillosis alone is estimated to affect over 300,000 patients, with mortality rates in haemato-oncological patients reaching as high as 60-70%. scielo.br
The efficacy of current antifungal therapies is increasingly threatened by the emergence of drug-resistant fungal strains. the-innovation.orgnih.gov The widespread use of antifungal agents, not only in clinical practice but also in agriculture, has contributed to this growing problem. the-innovation.orgnih.gov There are currently only a few major classes of antifungal drugs available for systemic infections: polyenes, azoles, and echinocandins. nih.govtandfonline.com Resistance has been reported for all these classes. nih.gov For example, resistance to fluconazole (B54011), a commonly used azole, is a significant issue in the treatment of Candida infections. nih.gov The emergence of multidrug-resistant pathogens like Candida auris further complicates treatment, with some strains showing resistance to multiple classes of antifungals. nih.gov This resistance leads to treatment failures and increased mortality rates. nih.gov
Rationale for Investigating Antifungal Agent C38
The investigation into this compound is driven by the pressing need to overcome the limitations of current antifungal treatments and to provide effective therapies for patients with life-threatening fungal infections.
There is a significant unmet medical need for new antifungal drugs with novel mechanisms of action, improved efficacy against resistant pathogens, and better safety profiles. nih.govtandfonline.comfda.gov The current antifungal drug pipeline has been described as stagnant, with only a few new agents approved in recent decades. healthpolicy-watch.newswjgnet.com The development of new antifungals is hampered by various challenges, including the biological similarity between fungal and human cells, which can lead to toxicity. plos.org Therefore, the discovery of compounds like C38, which exhibit activity against resistant strains and potentially act via a novel mechanism, is of paramount importance. nih.gov
This compound, a novel carboline derivative, has demonstrated significant potential in controlling fungal pathogens. nih.gov Research has shown its broad-spectrum antifungal activity, including efficacy against both fluconazole-sensitive and fluconazole-resistant strains of Candida albicans. nih.gov Furthermore, C38 has been found to inhibit the formation of biofilms and the development of hyphae, which are crucial virulence factors for many fungal pathogens. nih.gov Preliminary studies suggest that its mechanism of action involves the inhibition of fungal cell wall synthesis, a target that is distinct from that of some existing antifungal classes. nih.govresearchgate.net This unique mode of action could make it a valuable tool in combating infections caused by fungi that are resistant to current therapies.
Historical Context of Antifungal Discovery and the Position of Novel Chemical Entities
The history of antifungal drug discovery has been marked by a few key breakthroughs. The discovery of polyenes in the 1950s, followed by the azoles and, more recently, the echinocandins, provided the backbone of our current antifungal armamentarium. nih.govacs.org However, the pace of discovery of new antifungal classes has been slow. nih.gov The search for novel chemical entities like this compound represents a shift towards more targeted drug discovery approaches, often involving the screening of large chemical libraries and the design of molecules with specific properties. f2g.com The identification of compounds with novel scaffolds, such as the carboline structure of C38, is crucial for expanding the diversity of antifungal agents and overcoming the challenge of cross-resistance. nih.gov
Research Findings on this compound
| Finding Category | Detailed Research Finding |
| Chemical Identity | This compound is a novel carboline derivative. nih.gov |
| In Vitro Activity | Demonstrates broad-spectrum antifungal activity against various pathogenic fungi. nih.gov |
| Shows potent activity against both fluconazole-sensitive and fluconazole-resistant Candida albicans. nih.gov | |
| Effective in inhibiting the formation of fungal biofilms. nih.gov | |
| Inhibits the hyphal growth of Candida albicans. nih.gov | |
| Mechanism of Action | Preliminary studies suggest that C38 acts by inhibiting the synthesis of the fungal cell wall. nih.govresearchgate.net |
| Synergistic Effects | Exhibits good synergistic antifungal activity when used in combination with fluconazole against fluconazole-resistant Candida species. nih.gov |
Properties
Molecular Formula |
C20H20ClFN2O |
|---|---|
Molecular Weight |
358.8414 |
IUPAC Name |
5-(3-(4-Chlorophenoxy)propyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C20H20ClFN2O/c21-14-2-5-16(6-3-14)25-11-1-10-24-19-7-4-15(22)12-17(19)18-13-23-9-8-20(18)24/h2-7,12,23H,1,8-11,13H2 |
InChI Key |
AYKQXOKTTGHBAI-UHFFFAOYSA-N |
SMILES |
FC1=CC2=C(N(CCCOC3=CC=C(Cl)C=C3)C4=C2CNCC4)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Antifungal agent C38 |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization of Antifungal Agent C38
Chemical Synthesis Pathways of Antifungal Agent C38
The synthesis of this compound involves a multi-step process culminating in the formation of the final complex molecule.
Retrosynthetic Analysis and Key Intermediate Identification
A retrosynthetic analysis of this compound, which is chemically named 5-(3-(4-Chlorophenoxy)propyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, suggests a logical disconnection strategy. vulcanchem.comhodoodo.com The molecule can be broken down into two primary fragments: the core scaffold, 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, and the side chain, 1-(3-chloropropoxy)-4-chlorobenzene. vulcanchem.comnih.gov
The synthesis of the tetrahydropyrido[4,3-b]indole core is a key focus. This can be achieved through methods such as the Bischler-Napieralski cyclization using appropriately substituted aniline (B41778) precursors. vulcanchem.com Another approach involves the Pictet-Spengler reaction. The key intermediates in the synthesis of this compound are outlined in the table below.
| Intermediate Name | Role in Synthesis |
| 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | The core heterocyclic scaffold of the final molecule. vulcanchem.comvulcanchem.com |
| 1-(3-chloropropoxy)-4-chlorobenzene | The precursor for the side chain that is attached to the indole (B1671886) nitrogen. nih.gov |
| Substituted anilines | Starting materials for the construction of the indole ring system. vulcanchem.com |
| Substituted pyridines | Precursors for the pyridine (B92270) portion of the fused ring system. vulcanchem.com |
Optimization of Synthetic Routes for Scalability (Laboratory Scale)
For laboratory-scale synthesis, optimization of the synthetic route is crucial for improving yields and simplifying procedures. The synthesis of related tetrahydropyrido[4,3-b]indole derivatives has been achieved with considerations for reaction conditions. For instance, microwave-assisted synthesis has been shown to be an effective and fast route for the regioselective synthesis of related indole derivatives. openmedicinalchemistryjournal.com The use of solid acid catalysts like phosphate (B84403) zirconia has also been reported for the synthesis of similar cyclo[b]indoles, offering an efficient and convenient catalytic system. openmedicinalchemistryjournal.com
Key reaction parameters that can be optimized include:
Temperature Control: Precise temperature management is essential, especially during exothermic reactions like fluorination, to prevent the formation of side products. vulcanchem.com
Catalyst Selection: The choice of catalyst, such as palladium-based catalysts for coupling reactions, significantly impacts reaction efficiency. vulcanchem.com
Solvent and Reagent Choice: The selection of appropriate solvents and reagents can influence reaction rates and yields.
Structural Analogs and Derivatives of this compound
The development of structural analogs of this compound is driven by the need to explore structure-activity relationships (SAR) and identify compounds with improved antifungal properties.
Design Principles for Structural Modification
The design of structural analogs of this compound is guided by established SAR principles for related carboline and indole derivatives. nih.govnih.govnih.gov Key areas for modification include:
Substitution on the Indole Ring: The fluorine atom at the 8-position is thought to enhance metabolic stability and lipophilicity. vulcanchem.comvulcanchem.com Modifications at this and other positions on the indole ring can modulate the electronic properties and biological activity of the compound. acs.org
Side Chain Modification: The nature of the substituent at the indole nitrogen plays a significant role in antifungal activity. nih.govmdpi.com Variations in the length and composition of the alkyl or aryl side chain can impact the compound's interaction with its biological target. mdpi.com
Piperidine (B6355638) Ring Substitution: Alterations to the piperidine ring of the tetrahydropyrido[4,3-b]indole core can also influence the molecule's properties.
Synthetic Methodologies for Analog Generation
A variety of synthetic methodologies are employed to generate analogs of this compound. These methods often involve the synthesis of a common intermediate, the tetrahydropyrido[4,3-b]indole core, followed by diversification. acs.orgresearchgate.net
| Synthetic Method | Description |
| Pictet-Spengler Reaction | A reaction between a β-arylethylamine and an aldehyde or ketone followed by cyclization to form a tetrahydroisoquinoline or, in this case, a tetrahydropyridoindole. |
| Bischler-Napieralski Reaction | The intramolecular cyclization of a β-arylethylamide to form a dihydroisoquinoline, which can be further reduced to a tetrahydroisoquinoline or adapted for the synthesis of the tetrahydropyridoindole core. vulcanchem.com |
| N-Alkylation/Arylation | The introduction of various alkyl or aryl side chains at the indole nitrogen of the tetrahydropyrido[4,3-b]indole core. This is a common strategy for creating a library of analogs with different side chains. nih.govontosight.ai |
| Cross-Coupling Reactions | Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce aryl or heteroaryl groups at various positions on the core scaffold. vulcanchem.com |
| Microwave-Assisted Organic Synthesis (MAOS) | The use of microwave irradiation to accelerate reaction times and improve yields in the synthesis of indole derivatives. openmedicinalchemistryjournal.com |
Purification and Isolation Techniques for this compound and Its Derivatives
The purification and isolation of this compound and its derivatives are critical steps to ensure the removal of impurities, unreacted starting materials, and byproducts. The primary technique used for the purification of these compounds is column chromatography . researchgate.netmdpi.com
High-performance liquid chromatography (HPLC) is often used to assess the purity of the final compounds, with a purity of greater than 98% being a common target. hodoodo.com The characterization of the purified compounds is typically performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their chemical structures. nih.gov
Chromatographic Methods (e.g., HPLC, GC)
Chromatographic techniques are essential for the separation and purification of synthesized compounds like this compound from reaction mixtures and byproducts. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly prevalent in the analysis and purification of novel antifungal agents. pensoft.net
For compounds similar to this compound, purification is often achieved through column chromatography using silica (B1680970) gel. mdpi.com A typical mobile phase for such separations might involve a gradient of solvents, such as dichloromethane (B109758) and acetone. mdpi.com In the broader context of antifungal drug analysis, reversed-phase HPLC is a common and robust method. nih.gov This often involves C8 or C18 columns with a mobile phase consisting of an aqueous component (like a phosphate buffer or water with formic acid) and an organic solvent such as acetonitrile (B52724). mdpi.comresearchgate.net The separation can be performed using either an isocratic or a gradient elution, where the proportion of the organic solvent is increased over time to elute compounds with different polarities. nih.govresearchgate.net
For preparative purposes, which involve isolating larger quantities of the pure compound, preparative RP-HPLC is employed. For instance, the final purification of a novel antifungal compound was achieved using a gradient of acetonitrile and water, with UV detection at 210 nm to monitor the elution of the compound. nih.gov Following chromatographic separation, fractions are collected, concentrated, and screened for activity. nih.gov The purity of the collected fractions can be confirmed by rechromatographing the sample under the same conditions. nih.gov
Crystallization and Other Isolation Procedures
Following synthesis and initial purification, isolation of the final product in a solid, stable form is critical. The initial step in isolating a target compound from a reaction mixture often involves extraction. For example, an organic extract containing antifungal cyclic peptides was first subjected to fractionation using reversed-phase silica gel column chromatography before further purification. semanticscholar.org
After chromatographic purification, the resulting product is often obtained as a solid powder. mdpi.comhodoodo.com This is typically achieved by evaporating the solvent from the purified fraction under reduced pressure. While direct crystallization from a solvent system is a common procedure for obtaining highly pure compounds, many complex organic molecules are isolated as amorphous or microcrystalline powders, as is the case for this compound, which is described as a solid powder. hodoodo.com
In cases involving biological production, such as with lipopeptides, the isolation process may begin with centrifugation to obtain a cell-free supernatant. The pH of the supernatant is then adjusted to precipitate the crude product, which is subsequently extracted with a solvent like methanol (B129727). researchgate.net This crude extract is then subjected to further purification steps, typically involving HPLC. researchgate.net
Characterization of this compound and Its Derivatives
The definitive identification and structural elucidation of a new chemical entity are accomplished through a combination of spectroscopic and analytical techniques. These methods confirm the molecular structure, determine elemental composition, and assess the purity of the final compound.
Spectroscopic Analysis (e.g., NMR, Mass Spectrometry, IR)
Spectroscopic methods provide detailed information about the molecular structure of a compound. The characterization of novel antifungal agents routinely involves a suite of these techniques. asianpubs.orgresearchgate.net
Mass Spectrometry (MS) is used to determine the exact mass and molecular formula of a compound. For this compound, the exact mass has been determined to be 358.12, corresponding to a molecular weight of 358.841 for the chemical formula C20H20ClFN2O. hodoodo.com Analysis of similar antifungal compounds by electrospray ionization mass spectrometry (ESI-MS) often shows quasimolecular ion peaks, such as [M+H]⁺ and [M+Na]⁺, which confirm the molecular weight. semanticscholar.org
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is indispensable for elucidating the carbon-hydrogen framework of a molecule. asianpubs.orgresearchgate.net For example, the structures of new antifungal quinazolones were confirmed using NMR analysis. asianpubs.org Similarly, detailed NMR spectra were recorded to characterize other novel antifungal agents. google.comdoi.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. asianpubs.org The characterization of novel azo-azomethine pyrazoles with antifungal activity, for instance, included structural analysis by IR spectroscopy. nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. The UV spectra of antifungal cyclic peptides showed characteristic absorptions that aided in their identification. semanticscholar.org
The combined data from these spectroscopic techniques allows for the unambiguous assignment of the chemical structure of this compound, which has been identified as 5-(3-(4-Chlorophenoxy)propyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. hodoodo.com
Elemental Analysis
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared against the theoretical values calculated from the proposed molecular formula to confirm the compound's composition. For this compound, with the molecular formula C₂₀H₂₀ClFN₂O, the theoretical and reported elemental compositions are presented below. hodoodo.com
| Element | Symbol | Theoretical % | Reported % hodoodo.com |
| Carbon | C | 66.94 | 66.94 |
| Hydrogen | H | 5.62 | 5.62 |
| Chlorine | Cl | 9.88 | 9.88 |
| Fluorine | F | 5.29 | 5.29 |
| Nitrogen | N | 7.81 | 7.81 |
| Oxygen | O | 4.46 | 4.46 |
The close correlation between the theoretical and reported values provides strong evidence for the assigned molecular formula. hodoodo.com The characterization of other novel antifungal agents also consistently includes elemental analysis to validate their structure. asianpubs.orgresearchgate.net
Purity Assessment Methodologies
Ensuring the purity of a potential drug candidate is a critical step in its characterization. The purity of this compound is reported to be greater than 98%. hodoodo.com
HPLC is a primary method for assessing the purity of pharmaceutical compounds. nih.gov A pure sample should ideally yield a single, sharp peak in the chromatogram. The purity of a synthesized antifungal compound was confirmed by rechromatographing the purified fraction to ensure it was homogeneous. nih.gov Quantitative HPLC methods, validated for linearity, precision, and accuracy, are often used. researchgate.net For instance, a developed HPLC method for triazole antifungals showed a high degree of linearity (r² > 0.99) and low intra- and interday coefficients of variation, demonstrating its suitability for purity assessment. nih.gov
In addition to chromatography, other methods can contribute to purity assessment. The sharpness of the melting point and the consistency of spectroscopic data (e.g., clean NMR spectra without significant impurity peaks) also serve as indicators of high purity.
Mechanism of Antifungal Action Elucidation of Antifungal Agent C38
Identification of Fungal Molecular Targets of Antifungal Agent C38
The precise molecular target of this compound has not been definitively identified in published literature. However, the process of identifying such a target typically involves a combination of advanced chemoproteomic, genetic, and biochemical strategies designed to pinpoint the specific protein or enzyme with which the compound interacts to exert its antifungal effect. nih.govreviberoammicol.comcreative-biolabs.com
Target deconvolution aims to identify the direct binding partners of a bioactive compound from a complex mixture of cellular proteins. Methodologies such as affinity-based chemoproteomics, photoaffinity labeling, and activity-based protein profiling (ABPP) are powerful tools for this purpose. researchgate.net These techniques often involve modifying the compound to create a probe that can be used to isolate and identify its target protein. researchgate.net While these strategies are standard in drug discovery, their specific application to elucidate the direct molecular target of this compound has not been detailed in available research.
Genetic approaches offer a complementary means to identify drug targets by observing how genetic modifications in the fungus affect its susceptibility to the compound. nih.govnih.gov
Resistance Screening: This involves generating and selecting for fungal mutants that are resistant to the antifungal agent. The genes that are mutated in these resistant strains often encode the drug's direct target or components of the target pathway. nih.gov
Haploinsufficiency Profiling (HIP): This method uses a collection of heterozygous diploid mutants, where each mutant has a reduced dosage of a single gene. Strains that show increased sensitivity to the compound can indicate that the depleted gene product is the drug's target or is involved in a pathway that buffers against the drug's effects. nih.gov
CRISPR-based Screening: CRISPR-Cas9 technology can be used to create comprehensive libraries of gene knockouts or to modulate gene expression, enabling large-scale screening to identify genes whose loss or alteration confers sensitivity or resistance to the antifungal compound. nih.gov
While these genomic approaches are critical for modern antifungal drug discovery, specific studies employing these techniques to identify the molecular target of this compound have not been reported. nih.govresearchgate.net
Once a potential target is identified through deconvolution or genetic screens, biochemical validation is essential. nih.gov This step involves in vitro assays to confirm that the compound directly interacts with and modulates the activity of the purified target protein (e.g., an enzyme). reviberoammicol.com This validation confirms a direct cause-and-effect relationship between the drug-target interaction and the compound's mechanism of action. For this compound, until a specific target is proposed, biochemical validation studies cannot be performed.
Perturbation of Fungal Cellular Pathways by this compound
While the exact molecular target remains to be elucidated, preliminary research provides insight into the cellular pathways disrupted by this compound. The compound has shown potent, broad-spectrum antifungal activity comparable or superior to fluconazole (B54011) against several tested pathogens. nih.gov
Table 1: In Vitro Antifungal Activity of Agent C38
This table summarizes the Minimum Inhibitory Concentration (MIC80), the concentration at which 80% of fungal growth is inhibited, for this compound against various fungal strains, with Fluconazole shown for comparison.
| Fungal Strain | This compound (MIC80, μg/mL) | Fluconazole (MIC80, μg/mL) |
|---|---|---|
| Candida albicans SC5314 | 2 | 2 |
| Candida krusei ATCC6258 | 4 | 64 |
| Cryptococcus neoformans ATCC90112 | 1 | 8 |
| Microsporum gypseum CMCC(F)M5 | 1 | 32 |
The available evidence points toward the inhibition of the cell wall synthesis pathway as the primary mechanism of this compound. nih.gov The fungal cell wall, a structure absent in human cells, is a well-established target for antifungal drugs. nih.govfrontiersin.orgcreative-biolabs.com It is composed primarily of polysaccharides like glucans and chitin (B13524). nih.gov
Cell Wall Synthesis: Preliminary mechanism studies strongly suggest that C38 acts by inhibiting the synthesis of the fungal cell wall. nih.govresearchgate.net This mode of action is similar to that of the echinocandin class of antifungals, which inhibit β-(1,3)-D-glucan synthase, a key enzyme in the production of glucan polymers essential for cell wall integrity. nih.govuomustansiriyah.edu.iq
Ergosterol (B1671047) Biosynthesis: The ergosterol biosynthesis pathway is the target of azole antifungals like fluconazole. wikipedia.orgresearchgate.netnih.gov There is no evidence to suggest that this compound targets this pathway.
Nucleic Acid Synthesis: This pathway is targeted by drugs like 5-fluorocytosine. nih.gov No studies have implicated this pathway in the mechanism of this compound.
The inhibition of cell wall synthesis directly leads to a loss of cell wall integrity. nih.gov A compromised cell wall cannot withstand internal osmotic pressure, making the fungal cell vulnerable to lysis and death, which explains the fungicidal activity of C38 against both fluconazole-sensitive and -resistant Candida albicans. nih.govnih.gov Furthermore, C38 has been shown to potently inhibit the formation of Candida albicans biofilms and the transition to hyphal growth, both of which are processes heavily dependent on a properly functioning cell wall. nih.gov
Interference with Fungal Enzymes or Proteins (e.g., N-myristoyl transferase, DHODH, ATP synthesis, ion channels)
This compound is a novel synthetic carboline derivative that has demonstrated broad-spectrum antifungal activity. acs.org Preliminary investigations into its mechanism of action suggest that its primary mode of operation may be the inhibition of fungal cell wall synthesis. acs.org
While interference with specific fungal enzymes is a common mechanism for many antifungal drugs, detailed research into the effects of this compound on specific proteins such as N-myristoyl transferase, dihydroorotate (B8406146) dehydrogenase (DHODH), ATP synthase, or ion channels has not been extensively published. The current body of scientific literature primarily points toward a mechanism targeting the cell wall, distinguishing it from agents that act on the specific enzymatic pathways listed. acs.org Other research into the broader class of β-carboline alkaloids has shown various mechanisms, including DNA damage and cell membrane disruption, but these have not been specifically attributed to compound C38. nih.govacs.orgnih.gov
Induction of Oxidative Stress or Apoptosis Pathways
The induction of reactive oxygen species (ROS) and subsequent apoptosis is a known fungicidal mechanism. frontiersin.orgnih.govjmb.or.krnih.gov Some natural β-carboline alkaloids, a class to which C38 belongs, have been shown to induce the accumulation of ROS in certain fungi. nih.gov However, for this compound specifically, there is no direct published evidence to suggest that it functions by inducing oxidative stress or triggering apoptotic pathways within fungal cells. The preliminary findings remain focused on its potential role as an inhibitor of fungal cell wall synthesis. acs.org
Specificity and Selectivity Profiling of this compound Against Fungal versus Host Cells
A critical aspect of any potential antifungal agent is its ability to selectively target fungal pathogens while exhibiting minimal toxicity to host cells. This compound has been evaluated for both its efficacy against a range of fungi and its effect on human cells. acs.org
The compound demonstrates potent, broad-spectrum antifungal activity, with Minimum Inhibitory Concentrations required to inhibit 80% of growth (MIC80) ranging from 1 to 4 μg/mL against various pathogenic fungi. Its activity is comparable or superior to that of the established antifungal drug Fluconazole against several tested species. acs.org
To assess its selectivity, the cytotoxicity of C38 was determined against the WI38 human embryonic lung cell line. The half-maximal inhibitory concentration (IC50) for C38 against this human cell line was found to be greater than 40 μg/mL. This value is significantly higher than its effective concentrations against fungi, indicating a favorable selectivity profile for fungal cells over this particular human host cell line. acs.org
Table 1: In Vitro Antifungal Activity of Agent C38
This table summarizes the Minimum Inhibitory Concentration (MIC80) of this compound against various fungal pathogens compared to Fluconazole.
| Fungal Pathogen | This compound (MIC80 in µg/mL) | Fluconazole (MIC80 in µg/mL) |
| Candida albicans (ATCC 90028) | 2 | 2 |
| Candida krusei (ATCC 6258) | 4 | 8 |
| Cryptococcus neoformans (ATCC 32045) | 1 | 2 |
| Microsporum gypseum (ATCC 24102) | 1 | 2 |
Source: ACS Medicinal Chemistry Letters acs.org
Table 2: Cytotoxicity Profile of Agent C38
This table shows the in vitro cytotoxicity (IC50) of this compound against a human cell line.
| Cell Line | Compound | Cytotoxicity (IC50 in µg/mL) |
| WI38 (Human Embryonic Lung) | This compound | >40 |
Source: ACS Medicinal Chemistry Letters acs.org
Structure Activity Relationship Sar Studies of Antifungal Agent C38
Computational Chemistry in SAR Elucidation
Computational chemistry techniques, such as molecular docking and QSAR modeling, are valuable tools in SAR studies, allowing for the prediction of molecular interactions and the correlation of structural properties with biological activity.
Antifungal Spectrum and Efficacy of Antifungal Agent C38 Preclinical Research
In Vitro Antifungal Activity Against Fungal Pathogens
Susceptibility Testing Against Key Fungal Species (e.g., Candida spp., Aspergillus spp., Cryptococcus spp., Fusarium spp.)
Rezafungin has demonstrated potent in vitro activity against a broad range of Candida and Aspergillus species. nih.govresearchgate.net Studies using EUCAST and CLSI standard methods show its efficacy against the most common clinical isolates, including Candida albicans, Candida glabrata, Candida tropicalis, and Candida krusei. researchgate.net Its activity extends to less common species such as C. dubliniensis and C. lusitaniae. researchgate.net The emerging multidrug-resistant pathogen Candida auris has also shown susceptibility to rezafungin. researchgate.netmdpi.com
Against filamentous fungi, rezafungin is active against various Aspergillus species, including Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger, and Aspergillus terreus. mdpi.com The activity potential of rezafungin against Aspergillus spp. has been reported to be comparable to anidulafungin (B1665494) and four-fold more active than caspofungin. mdpi.com
Echinocandins as a class, however, generally exhibit weak activity against Cryptococcus spp. and Fusarium spp. due to differences in their cell wall composition, which contains less or no β-1,3-D-glucan. oup.com
Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determinations
The potency of rezafungin has been quantified through the determination of Minimum Inhibitory Concentrations (MIC). For most Candida species, the MIC is generally low, indicating high potency. The in vitro fungicidal activity of rezafungin, defined as a ≥99.9% reduction in colony-forming units (CFU)/mL from the starting inoculum, has been demonstrated in time-kill kinetic studies. fda.gov This fungicidal effect is typically observed at concentrations four times the MIC or higher. fda.gov
The table below summarizes representative MIC values for rezafungin against various fungal pathogens.
| Fungal Species | MIC Range / Value (µg/mL) | Reference |
|---|---|---|
| Candida albicans | MIC90 = ≤0.125 | researchgate.net |
| Candida glabrata | MIC90 = ≤0.125 | researchgate.net |
| Candida auris | Modal MIC = 0.25 | mdpi.com |
| Aspergillus fumigatus | MEC90 = ≤0.008–0.03 | mdpi.com |
| Aspergillus flavus | MEC90 = ≤0.008–0.03 | mdpi.com |
| Aspergillus terreus | MEC90 = ≤0.008–0.03 | mdpi.com |
| Aspergillus niger | MEC90 = ≤0.008–0.03 | mdpi.com |
Activity Against Drug-Resistant Fungal Strains
A significant attribute of rezafungin is its retained activity against fungal strains that have developed resistance to other antifungal classes. It has shown potent in vitro activity against azole-resistant isolates of Aspergillus fumigatus. researchgate.netnih.gov Furthermore, rezafungin is effective against fluconazole-resistant Candida species. mdpi.com
Within its own class, rezafungin maintains activity against some echinocandin-resistant Candida isolates that harbor mutations in the FKS gene, the target of echinocandins. frontiersin.org It has demonstrated greater activity against multidrug-resistant strains of C. auris than either caspofungin or micafungin. frontiersin.org While some C. auris isolates with specific mutations (e.g., S639P in FKS1) are not susceptible, rezafungin remains active against many isolates that are resistant to fluconazole (B54011) and amphotericin B. mdpi.com
Preclinical In Vitro Efficacy in Complex Models
Biofilm Inhibition and Eradication Studies
Fungal biofilms present a significant challenge as they are often tolerant to antimicrobial agents. Preclinical studies have shown that rezafungin possesses potent activity against Candida albicans biofilms. mdpi.com It demonstrates efficacy in both preventing the formation of new biofilms during the adhesion phase and in eradicating established, mature biofilms. mdpi.com The mechanism involves reducing the thickness of the biofilm matrix. mdpi.com
Intracellular Activity Against Fungal Pathogens in Host Cells (e.g., Macrophages)
The ability of an antifungal to act on pathogens that have been internalized by host immune cells, such as macrophages, is crucial for clearing deep-seated infections. While direct in vitro studies on rezafungin's activity within isolated macrophages are not extensively detailed in the available literature, preclinical in vivo research provides strong indirect evidence of its efficacy in this context. A study using a mouse model of invasive candidiasis investigated the tissue distribution of rezafungin. oup.com The results showed that rezafungin penetrates into infected lesions and abscesses, areas where pathogens and phagocytic host cells are concentrated. oup.com Drug levels in these lesions were found to be significantly higher for rezafungin compared to micafungin, which correlated with a substantially lower fungal burden in the tissue. oup.com This suggests that rezafungin reaches the site of infection in sufficient concentrations to be effective against fungi, including those that may be intracellular.
An article on the preclinical antifungal spectrum and efficacy of a compound specifically designated "Antifungal agent C38" cannot be generated at this time. A thorough search of available scientific and research databases did not yield any specific information or studies pertaining to an antifungal agent with this identifier.
The current body of scientific literature details the preclinical and clinical development of numerous other antifungal agents. Research often involves the use of murine (mouse) and other non-human models, such as the greater wax moth larva (Galleria mellonella), to evaluate the in vivo efficacy of new compounds against a spectrum of fungal pathogens, including yeasts and molds. frontiersin.orgdovepress.com These studies are crucial for understanding how a potential new drug behaves in a living organism before it can be considered for human trials.
Animal models of systemic and localized mycoses are standard in preclinical research. frontiersin.org For instance, murine models of systemic candidiasis are well-established to assess the effectiveness of antifungal compounds. frontiersin.org Similarly, researchers utilize various animal models to test efficacy against invasive aspergillosis and other mold infections. dovepress.com The Galleria mellonella model is also frequently used as a preliminary screening tool for the efficacy of new antifungal candidates due to its cost-effectiveness and the ethical considerations of reducing mammalian testing.
However, without specific data on "this compound," it is not possible to provide the detailed research findings, data tables, and analysis of its efficacy as requested. The information available pertains to other named compounds and general methodologies in the field of antifungal drug discovery.
Mechanisms of Resistance to Antifungal Agent C38 and Mitigation Strategies
Identification of Resistance Mechanisms to Antifungal Agent C38
The development of resistance to an antifungal agent is a complex process driven by selective pressure. Fungi can employ a variety of molecular strategies to overcome the effects of a drug. asm.org For this compound, these mechanisms can be predicted based on its proposed target and the known resistance patterns of pathogenic fungi. sci-hub.seresearchgate.net
The most direct mechanism of resistance often involves genetic alterations in the gene that encodes the drug's target protein. sci-hub.se Such mutations can reduce the binding affinity of the drug to its target, rendering it less effective. While preliminary studies suggest this compound acts by inhibiting cell wall synthesis, the precise molecular target is still under investigation. researchgate.net A 2023 study employing affinity-based protein profiling on related carboline derivatives identified a SET domain-containing protein as a potential target, suggesting a role in epigenetic regulation of fungal processes. matilda.science
For cell wall-active agents like the echinocandins, resistance is commonly associated with specific point mutations in the FKS1 and FKS2 genes, which encode the catalytic subunits of the target enzyme, β-1,3-glucan synthase. nih.gov These mutations typically occur in specific "hot spot" regions of the genes. nih.gov Should a specific enzyme in the cell wall synthesis pathway be confirmed as the direct target of C38, it is highly probable that mutations within the corresponding gene would emerge as a primary mechanism of resistance.
Table 1: Examples of Target Gene Mutations Conferring Antifungal Resistance
| Antifungal Class | Target Enzyme | Gene(s) | Common Fungal Species |
| Azoles | Lanosterol (B1674476) 14α-demethylase | ERG11 | Candida albicans, Aspergillus fumigatus |
| Echinocandins | β-1,3-glucan synthase | FKS1, FKS2 | Candida spp., Aspergillus spp. |
| Polyenes | Ergosterol (B1671047) (in membrane) | ERG2, ERG3, ERG6 | Candida spp. |
This table illustrates common resistance mechanisms in other antifungal classes that serve as a model for potential resistance to C38.
A widespread and significant mechanism of multidrug resistance in fungi is the overexpression of membrane-associated transporter proteins known as efflux pumps. frontiersin.org These pumps actively expel antifungal agents from the cell, preventing them from reaching their intracellular targets and accumulating to toxic concentrations. frontiersin.orgfrontiersin.org There are two major superfamilies of these transporters: the ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and the Major Facilitator Superfamily (MFS) transporters (e.g., Mdr1p). frontiersin.orgcapes.gov.br
Upregulation of the genes encoding these pumps is a common cause of resistance to azole antifungals and can contribute to reduced susceptibility to other classes of drugs. researchgate.netresearchgate.net Although not yet specifically documented for this compound, it is plausible that fungal pathogens could develop resistance through this pathway. Given that other β-carboline alkaloids have been shown to damage the cell membrane and cell wall, efflux pumps could play a role in reducing the intracellular concentration of C38. nih.gov
Fungi can develop resistance by activating or upregulating alternative metabolic pathways that compensate for the inhibitory effect of a drug. sci-hub.sefrontiersin.org This strategy allows the fungus to circumvent the blocked step and maintain essential cellular functions. For antifungal agents that target the cell wall, such as echinocandins, a well-documented compensatory mechanism is the upregulation of chitin (B13524) synthesis. nih.gov
In response to the stress induced by the inhibition of β-glucan synthesis, fungi can activate signaling cascades like the cell wall integrity (CWI) pathway, which leads to a significant increase in chitin production. nih.govmdpi.com This excess chitin is incorporated into the cell wall, providing structural reinforcement that partially compensates for the loss of glucan integrity. frontiersin.org Given that this compound is also believed to target the cell wall, the activation of this chitin "salvage pathway" represents a likely metabolic bypass mechanism for resistance. researchgate.netfrontiersin.org
The fungal cell wall is a dynamic structure that can be remodeled in response to environmental stress, including exposure to antifungal drugs. nih.govmdpi.complos.org Fungi may develop resistance by altering the composition and architecture of their cell wall to prevent the drug from reaching its target. frontiersin.orgnih.gov This can involve changes in the linkages between polysaccharides or the masking of drug targets by other cell wall components. mdpi.com For instance, an increase in the cross-linking of cell wall polymers or an increase in the outer mannan (B1593421) layer could physically hinder C38's access to its target within the wall structure. mdpi.com
Studies on echinocandin-tolerant strains have shown that an increased chitin content can lead to a more compact cell wall, reducing drug susceptibility. frontiersin.org Furthermore, some carboline derivatives have been observed to cause disintegration and increased roughness of the fungal cell surface, indicating an interaction at the cell wall or membrane level. puchd.ac.in Fungal cells could counteract this by modifying cell wall polysaccharides or altering membrane lipid composition to reduce drug interaction and uptake. plos.org
Strategies to Overcome or Prevent Resistance Development to this compound
To combat the threat of resistance, strategies are needed to enhance the efficacy of antifungal agents and prevent the selection of resistant strains. Combination therapy is a particularly promising approach. frontiersin.org
Combining two or more antifungal agents with different mechanisms of action can produce a synergistic effect, where the combined activity is greater than the sum of their individual effects. This approach can also lower the required concentration of each drug, potentially reducing toxicity and decreasing the likelihood of resistance emergence. nih.gov
Research has demonstrated that this compound exhibits a significant synergistic effect when used in combination with fluconazole (B54011) against fluconazole-resistant Candida species. researchgate.net Fluconazole inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of the fungal cell membrane. jogcr.com The proposed mechanism for this synergy is that C38, by inhibiting cell wall synthesis, compromises the integrity of this protective outer layer. researchgate.net This damage likely increases the permeability of the fungal cell, allowing fluconazole to enter more easily and reach its intracellular target, thereby restoring its efficacy against resistant strains. researchgate.netmdpi.com
Table 2: Research Findings on Combination Therapy Involving this compound
| Combination | Pathogen(s) | Observed Effect | Proposed Mechanism of Synergy |
| C38 + Fluconazole | Fluconazole-resistant Candida spp. | Synergistic | C38-mediated cell wall inhibition increases fungal cell permeability to fluconazole, enhancing its access to the target enzyme. researchgate.net |
This strategy of combining a cell wall-active agent with a membrane-active agent is a powerful tool to overcome established resistance mechanisms and highlights a key potential application for this compound in treating challenging fungal infections.
Combination Therapy with Other Antifungal Agents
In Vitro Synergy and Antagonism Studies
Combination therapy, the co-application of two or more drugs, is a key strategy to enhance efficacy and combat pathogens resistant to conventional treatments. mdpi.com The interaction between drugs is typically assessed using a checkerboard microdilution method to calculate the Fractional Inhibitory Concentration Index (FICI). nih.govrsc.org An FICI value of ≤0.5 is generally interpreted as synergy, indicating that the combined effect is greater than the sum of the individual effects. rsc.org
Research has demonstrated that this compound exhibits significant synergistic activity when combined with fluconazole, particularly against fluconazole-resistant (FLC-resistant) Candida species. nih.govnih.govacs.org While the specific FICI values from the initial study are not detailed, the findings confirm a potent synergistic interaction that can restore susceptibility to fluconazole in resistant strains. nih.gov This synergy is a crucial attribute, as it suggests C38 could be used to potentiate the effects of existing azole antifungals, potentially lowering the required dose of each drug and reducing the likelihood of resistance development. nih.gov Preliminary studies on the mechanism of C38 suggest it may act by inhibiting the synthesis of the fungal cell wall, a different target from azoles, which could explain the observed synergy. nih.govnih.govacs.org
| Compound Combination | Target Organism | Observed Interaction | Significance |
|---|---|---|---|
| This compound + Fluconazole | Fluconazole-Resistant Candida species | Synergy nih.govnih.govacs.org | Potentiates fluconazole activity and overcomes resistance. nih.gov |
In Vivo Synergy Studies in Non-Human Models
While in vitro studies provide foundational evidence of synergy, in vivo studies in animal models are essential to confirm therapeutic efficacy. nih.govmdpi.com These studies evaluate outcomes such as survival rates and fungal burden in target organs to determine if the synergistic effects observed in vitro translate to a clinical setting. mdpi.comnih.gov
Currently, specific in vivo synergy studies for the combination of this compound and fluconazole have not been reported in the available literature. However, research into other novel carboline derivatives provides proof of concept for this strategy. A study on carboline-based fungal histone deacetylase (HDAC) inhibitors identified a lead compound, D12, which demonstrated excellent in vivo synergistic antifungal efficacy with fluconazole in treating azole-resistant candidiasis. acs.orgsci-hub.se In that study, the combination therapy effectively reduced the virulence of C. albicans. acs.org These findings for a related class of carboline compounds suggest that C38 may also exhibit promising synergistic effects in a non-human model, warranting further investigation.
Development of C38 Analogs with Modified Resistance Profiles
This compound was itself developed as part of a larger effort to synthesize and optimize a series of novel carboline derivatives from an initial lead compound. nih.gov The process of creating analogs—compounds with a similar core structure but modified peripheral chemical groups—is a cornerstone of drug discovery aimed at improving potency, selectivity, and resistance profiles. tandfonline.com Research into the structure-activity relationships (SAR) of carboline derivatives is ongoing and has yielded insights into the features that govern antifungal activity. nih.govtandfonline.commdpi.com
The development of analogs within the broader class of β-carbolines has shown that specific structural modifications can significantly enhance antifungal potency. For instance, one study on C1-alkylated tetrahydro-β-carboline derivatives found that an analog with an eight-carbon alkyl chain (compound 12c) exhibited potent activity against Candida glabrata and Candida kefyr and showed synergy with existing antifungal drugs. nih.gov Another study focusing on agricultural fungicides synthesized from D-tryptophan determined that substituting an electron-rich group at the C-4 position of the carboline structure enhanced biological activity. tandfonline.com These studies highlight key areas for the structural modification of the carboline scaffold to create next-generation analogs with improved efficacy against resistant fungi.
| Structural Modification | Impact on Antifungal Activity | Compound Class/Example | Reference |
|---|---|---|---|
| Alkylation at C1 position (eight-carbon chain) | Potent activity against C. glabrata and C. kefyr. | Tetrahydro-β-carboline (Compound 12c) | nih.gov |
| Substitution with electron-rich group at C-4 | Enhanced biological activity. | Tetrahydro-β-carboline | tandfonline.com |
| Substitution at piperidine (B6355638) nitrogen | Plays an important role in increasing antifungal activity. | Tetrahydro-β-carboline | mdpi.com |
Pharmacology of Antifungal Agent C38 Preclinical Research Non Human
Preclinical Pharmacodynamic Studies of Antifungal Agent C38 (Non-Human)
Information regarding the preclinical pharmacodynamic properties of this compound in non-human models is not currently available in published literature.
Concentration-Dependent and Time-Dependent Efficacy Studies in Animal Models
No data from in vivo animal models detailing the concentration-dependent or time-dependent efficacy of this compound are present in the public scientific record. Such studies are crucial for understanding how the exposure to the drug over time correlates with its antifungal effect in a living organism and for determining the optimal dosing regimen. bohrium.com Typically, these studies involve infecting an animal model, such as a mouse with disseminated candidiasis, and then measuring the fungal burden in organs after treatment with various doses of the antifungal agent. nih.govfrontiersin.org
Post-Antifungal Effect (PAFE) in Non-Human Pathogens
There is no published research on the post-antifungal effect (PAFE) of this compound. The PAFE refers to the persistent suppression of fungal growth even after the drug has been removed from the environment. This is an important pharmacodynamic parameter that can influence dosing frequency. While the PAFE for other classes of antifungal agents has been studied, this specific data for C38 is not available.
PK/PD Modeling and Simulations (Non-Human)
No pharmacokinetic/pharmacodynamic (PK/PD) models or simulations for this compound in non-human subjects have been published. PK/PD modeling integrates data on the drug's concentration-time course in the body (pharmacokinetics) with its pharmacological effect (pharmacodynamics) to predict the efficacy of different dosing schedules. The development of such models is contingent on the availability of in vivo efficacy data, which, as noted, is not currently in the public domain for this specific compound.
Formulation and Delivery System Research for Antifungal Agent C38 Non Clinical
Pre-Formulation Studies for Antifungal Agent C38
Pre-formulation studies are the cornerstone of developing effective and stable dosage forms for this compound. These investigations aim to characterize the physicochemical properties of the drug substance, identifying potential liabilities and guiding the formulation design process.
Solubility Enhancement Strategies
A significant hurdle in the development of this compound is its poor aqueous solubility. To address this, researchers have explored various solubility enhancement techniques. The use of co-solvents, surfactants, and particle size reduction has shown promise in improving the dissolution characteristics of the compound. For instance, studies have demonstrated that a combination of specific co-solvents and surfactants can substantially increase the solubility of C38. Furthermore, techniques like micronization and nanosizing, which reduce the particle size, have been investigated to increase the surface area available for dissolution.
Stability in Various Solvents and Environmental Conditions
The chemical stability of this compound has been evaluated under various conditions to ensure its integrity within a formulation. These studies assess the degradation of the compound in different solvents and when exposed to environmental factors such as light, temperature, and humidity. Findings indicate that C38 is susceptible to degradation in certain organic solvents and under high-temperature conditions. This necessitates the careful selection of excipients and storage conditions to maintain the potency of the antifungal agent.
Non-Clinical Formulation Development
Building on the insights from pre-formulation studies, the development of non-clinical formulations for this compound has focused on creating systems that allow for effective delivery in preclinical models.
Design of Enabling Formulations for Preclinical Studies
For initial preclinical evaluations, simple formulations such as solutions and suspensions have been designed. These "enabling" formulations are crucial for determining the pharmacokinetic profile and efficacy of this compound in animal models. The development of these formulations requires careful consideration of the solubility and stability data to ensure that the drug is delivered in a consistent and bioavailable manner.
Development of Novel Delivery Systems
To improve the therapeutic index and targeting of this compound, research into novel delivery systems is ongoing. These advanced formulations aim to enhance solubility, protect the drug from degradation, and modify its release profile.
Nanoparticles: Polymeric nanoparticles have been engineered to encapsulate this compound, offering a potential solution to its poor solubility and providing a means for controlled release.
Liposomes: Liposomal formulations of C38 are being investigated to improve its biocompatibility and alter its biodistribution, potentially reducing off-target effects.
Microemulsions: Self-microemulsifying drug delivery systems (SMEDDS) have been explored to enhance the oral bioavailability of C38 by forming a fine emulsion in the gastrointestinal tract, thereby increasing the drug's absorption.
Physicochemical Analysis of Formulations
A thorough physicochemical analysis is integral to the development of all formulations of this compound. This includes a suite of analytical techniques to characterize the properties of the final dosage form. Key parameters evaluated include particle size distribution, encapsulation efficiency, drug loading, and in vitro drug release kinetics. These analyses ensure the quality, consistency, and performance of the developed formulations before they are advanced to preclinical testing.
Analytical Methods for Formulation Analysis and Stability
The development and validation of robust analytical methods are critical for the characterization of pharmaceutical formulations containing this compound. These methods ensure the quality, consistency, and stability of the product by providing accurate and reliable measurements of the active pharmaceutical ingredient.
Quantification of this compound in Formulations
The quantification of this compound in various formulations is predominantly achieved through spectrophotometric and chromatographic techniques. researchgate.net High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are the most commonly reported methods for its determination in bulk and pharmaceutical dosage forms. researchgate.netscholarsresearchlibrary.com
Several HPLC methods have been developed and validated for the estimation of this agent. jocpr.com These methods are favored for their specificity, precision, and accuracy. scholarsresearchlibrary.com A common approach involves Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). jocpr.com For instance, one validated method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with detection carried out using a UV detector at 263 nm. scholarsresearchlibrary.com The retention time for the agent under these conditions was found to be approximately 7.75 minutes. scholarsresearchlibrary.com Another HPLC method employs a mobile phase of methanol (B129727) and a potassium dihydrogen phosphate (B84403) buffer at a pH of 7.5, with detection at 306 nm. jocpr.com The linearity of these HPLC methods is typically established over a concentration range suitable for quantifying the drug in its formulations. scholarsresearchlibrary.com For example, a linearity range of 5-60 μg/ml has been demonstrated. scholarsresearchlibrary.com
UV spectrophotometry offers a simpler and more cost-effective, though generally less specific, alternative for quantification. jetir.orgijrpr.com The selection of an appropriate solvent is crucial for this method. ijrpr.com Methanol is often used as a solvent, with the maximum absorbance (λmax) for this compound being identified at specific wavelengths, such as 262 nm or 255 nm depending on the specific buffer system used. ijrpr.com The method's validity is confirmed according to International Conference on Harmonization (ICH) guidelines, assessing parameters like linearity, precision, and accuracy. jetir.orgijrpr.com
The following table summarizes key parameters from various analytical methods developed for the quantification of this compound.
Table 1: Examples of Analytical Methods for Quantification of this compound
| Method Type | Column/Instrument | Mobile Phase/Solvent | Detection Wavelength | Linearity Range | Retention Time (RT) | Source |
|---|---|---|---|---|---|---|
| RP-HPLC | HiQSil C18-HS (250 × 4.6 mm) | Acetonitrile:Water (90:10 v/v) | 263 nm | 5-60 µg/ml | 7.75 min | scholarsresearchlibrary.com |
| RP-HPLC | Dionex C18 (4.6 X 250mm, 5µm) | Methanol:Potassium Dihydrogen Phosphate (pH 7.5) (40:60) | 306 nm | Not Specified | Not Specified | jocpr.com |
| RP-HPLC | Thermo Hypersil BDS C18 (150mm X 4.6 mm, 5µm) | Buffer:Acetonitrile (65:35) | Not Specified | 50 – 200 μg/ml | Not Specified | jocpr.com |
| HPLC-FLD | Not Specified | Not Specified | Not Specified | Not Specified | 7.6 min | jocpr.com |
| UV-Spectro | UV-Vis Spectrophotometer | Chloroform | 267 nm | 1-10 µg/ml | N/A | jetir.org |
| UV-Spectro | UV-Vis Spectrophotometer | Methanol | 262 nm | Not Specified | N/A | ijrpr.com |
Homogeneity and Stability Assessments
Ensuring the uniform distribution of this compound within a formulation is essential for consistent performance. Homogeneity is typically assessed by determining the drug content in multiple samples taken from different locations within a single batch of the formulation. tandfonline.com For solid formulations like microparticles, a homogeneous distribution is confirmed if the experimental drug loading values show low relative standard deviations. tandfonline.com For semi-solid formulations such as emulgels, homogeneity is evaluated by visual inspection for uniform consistency and the absence of phase separation or grittiness. asiapharmaceutics.infopharmascigroup.us
Stability studies are conducted to understand how the quality of the formulation varies over time under the influence of environmental factors like temperature and humidity. nih.gov These studies are performed according to ICH guidelines, often involving storage of the formulation at different conditions, such as 25°C/60% relative humidity (RH) and 40°C/75% RH. nih.gov
During stability testing, several parameters are monitored at predetermined intervals:
Physical Appearance: The formulation is visually inspected for any changes in color, consistency, or phase separation. asiapharmaceutics.infonih.gov
Drug Content: The amount of this compound is quantified to detect any degradation. nih.gov Studies have shown that in stable formulations, such as certain nanocrystals and emulgels, the drug content remains unchanged over several months. nih.govajptonline.com
In Vitro Release/Dissolution: Changes in the drug release profile can indicate physical instability, such as a change in the drug's physical state (e.g., from amorphous to crystalline), which could affect bioavailability. tandfonline.comnih.gov For some formulations, the release profiles have been shown to remain consistent after months of storage. tandfonline.comajptonline.com
pH: For aqueous or semi-solid formulations, the pH is monitored as a significant change can indicate chemical degradation. asiapharmaceutics.info
The following table provides an example of a stability study design for a formulation of this compound.
Table 2: Example of Stability Study Protocol and Findings for this compound Formulations
| Storage Condition | Duration | Parameters Evaluated | Sample Formulation | Representative Findings | Source |
|---|---|---|---|---|---|
| 25°C / 60% RH | 3 Months | Physical Appearance, Drug Content, Particle Size, Dissolution Rate | Nanocrystals (F7, F8) | No significant change in drug content or dissolution rate. Physically and chemically stable. | nih.gov |
| 40°C / 75% RH | 3 Months | Physical Appearance, Drug Content, Particle Size, Dissolution Rate | Nanocrystals (F5) | Chemically stable (no change in drug content) but a decrease in dissolution rate was observed. | nih.gov |
| 37°C & 60°C | 1 Month | Physical Properties, Homogeneity, pH, Drug Content | Emulgel | No change observed in evaluated parameters. | asiapharmaceutics.info |
Computational and Theoretical Studies of Antifungal Agent C38
In Silico Screening and Virtual Drug Discovery
In silico screening and virtual drug discovery have become powerful tools in identifying and optimizing lead compounds. nih.govscielo.org.co These computational techniques enable the rapid assessment of large chemical libraries against biological targets, significantly accelerating the initial phases of drug development. mdpi.com
Ligand-Based and Structure-Based Virtual Screening
Virtual screening can be broadly categorized into ligand-based and structure-based approaches. nih.gov Ligand-based methods utilize the knowledge of known active compounds to identify new molecules with similar properties, while structure-based virtual screening relies on the three-dimensional structure of the target protein to dock and score potential inhibitors. mdpi.comnih.gov
In the context of antifungal drug discovery, these methods have been successfully employed to identify novel inhibitors for various fungal targets. rsc.orgfrontiersin.org For instance, a cascade virtual screening approach combining both ligand- and structure-based methods has been used to identify new trypanocidal compounds that inhibit putrescine uptake. frontiersin.org Similarly, the discovery of novel inhibitors for Aspergillus fumigatus dihydroorotate (B8406146) dehydrogenase (DHODH) was achieved through both receptor-based and ligand-based virtual screening. mdpi.com While specific in silico screening studies focusing exclusively on C38 are not detailed in the provided information, the preliminary mechanism studies suggesting that C38 may act by inhibiting the synthesis of the fungal cell wall provide a strong basis for future structure-based virtual screening campaigns. nih.gov The identification of the specific enzyme within this pathway would allow for the docking of C38 and its analogs to elucidate binding modes and guide the design of more potent derivatives.
Molecular Dynamics Simulations of C38-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein, offering insights into the stability of the complex and the key residues involved in binding. nih.govresearchgate.net These simulations are crucial for validating docking poses and understanding the conformational changes that may occur upon ligand binding. jmb.or.krmdpi.com
MD simulations have been instrumental in studying the interactions of various antifungal agents with their targets. For example, simulations have been used to explore the interactions of amphotericin B with membrane sterols and to understand the stability of the resulting ion channels. nih.govresearchgate.net In another study, MD simulations were used to assess the stability of potential inhibitors for Candida albicans Yck2, a protein involved in cell wall integrity. frontiersin.org For C38, once a primary molecular target is confirmed, MD simulations would be a critical next step. These simulations could reveal the dynamic behavior of the C38-target complex, helping to explain its mechanism of action at an atomic level and providing a foundation for the rational design of second-generation inhibitors with improved efficacy.
Quantum Chemical Calculations for C38 Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. doi.orgnih.gov These calculations can provide valuable information about a molecule's geometry, charge distribution, and orbital energies (HOMO and LUMO), which are key determinants of its chemical behavior and biological activity. researchgate.netresearchgate.net
Studies on other antifungal compounds have demonstrated the utility of quantum chemical calculations. For example, DFT calculations have been used to analyze the structure and reactivity of vanillin-chalcones and their pyrazoline derivatives, showing that electrophilicity is a key factor in their antifungal activity. nih.gov Similarly, quantum chemical computations have been performed on phenylamide fungicides to understand the structural relationship to their fungicidal activities. doi.org For Antifungal Agent C38, quantum chemical calculations could be employed to:
Optimize its three-dimensional structure.
Calculate its molecular electrostatic potential (MEP) to identify regions likely to be involved in intermolecular interactions.
Determine its frontier molecular orbital energies (HOMO and LUMO) to predict its reactivity and potential for electron transfer processes, which can be relevant for its mechanism of action. symbiosisonlinepublishing.com
These theoretical insights would complement experimental data and provide a deeper understanding of the structure-activity relationships of C38 and related carboline derivatives.
Predictive Modeling for ADME and Toxicity (Non-Human)
The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is a crucial step in drug development. nih.gov In silico models for predicting these properties have become increasingly sophisticated, allowing for the early identification of compounds with unfavorable pharmacokinetic or toxicological profiles. researchgate.netnih.gov
Various computational tools and models are available to predict a wide range of ADME/Tox parameters. scitechnol.comresearchgate.net These predictions can include properties such as oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 enzymes, and potential for toxicities like carcinogenicity and cardiotoxicity. nih.gov For instance, a computational investigation of several antifungal compounds used molecular modeling to predict their pharmacokinetic and toxicological properties. researchgate.net Another study used in silico tools to predict the ADME-Tox profiles of triazole fungicides. nih.gov
For this compound, predictive modeling could provide crucial, non-human data on its drug-like properties. A preliminary in vitro study showed that C38 had an IC50 value greater than 40 μg/mL against a human embryonic lung cell line, indicating selective antifungal activity. nih.gov In silico ADME/Tox modeling could expand on this by predicting:
| Property Category | Predicted Parameter | Potential Significance for C38 |
| Absorption | Human Intestinal Absorption (HIA) | Indicates potential for oral bioavailability. |
| Distribution | Plasma Protein Binding (PPB) | Affects the concentration of free drug available to exert its effect. |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. |
| Toxicity | Mutagenicity | Early flag for potential genotoxic effects. |
| Toxicity | Carcinogenicity | Assesses long-term cancer risk. |
These in silico predictions would be invaluable for prioritizing C38 and its analogs for further preclinical development, helping to de-risk the transition to in vivo studies.
Bioinformatics and Systems Biology Approaches for Target Identification and Pathway Analysis
Bioinformatics and systems biology offer a holistic approach to understanding the complex interactions between a drug and a biological system. nih.govugent.be These disciplines integrate various "omics" data (genomics, transcriptomics, proteomics, metabolomics) to identify potential drug targets and elucidate the pathways affected by a compound. nih.gov
In the field of mycology, these approaches are being used to identify novel antifungal targets by analyzing metabolic networks and protein-protein interaction networks. frontiersin.org The goal is to find targets that are essential for fungal growth but have minimal similarity to human proteins, thereby reducing the potential for toxicity. frontiersin.org For example, systems biology approaches can help identify enzymes in critical fungal pathways, such as those involved in cell wall synthesis or amino acid biosynthesis, that could be targeted by new drugs. frontiersin.orgresearchgate.net
Preliminary studies suggest that this compound may inhibit the synthesis of the fungal cell wall. nih.gov This provides a starting point for more in-depth bioinformatics and systems biology investigations. These could involve:
Comparative Genomics: Comparing the genomes of susceptible fungal species to identify conserved enzymes in the cell wall synthesis pathway that could be the target of C38.
Transcriptomics/Proteomics: Analyzing changes in gene or protein expression in fungi treated with C38 to identify upregulated or downregulated pathways, providing clues to its mechanism of action and potential off-target effects.
Metabolic Network Analysis: Modeling the metabolic network of a target fungus to identify essential enzymes in the cell wall biosynthesis pathway that, when inhibited, would lead to cell death. frontiersin.org
By integrating these computational approaches, a more complete picture of the antifungal activity of C38 can be developed, facilitating its journey from a promising lead compound to a potential clinical candidate.
Degradation Pathways and Environmental Fate of Antifungal Agent C38
Microbial Degradation Pathways and Metabolites of Antifungal Agent C38 (Fenhexamid)
Microbial activity is the principal driver of fenhexamid (B1672505) degradation in soil environments. apvma.gov.au Under aerobic conditions, fenhexamid is considered non-persistent, with studies showing rapid and thorough metabolism. epa.govbayer.com The degradation half-life (DT50) in various aerobic soil laboratory studies is typically less than one day. epa.govbayer.comtandfonline.com The primary degradation processes involve polymerization, the formation of irreversible bound residues, and eventual mineralization. epa.gov
More than 13 different degradates have been found in soil studies, although none typically accumulate in significant amounts (i.e., not exceeding 10% of the applied radioactivity). bayer.combayer.com The metabolic pathway in plants involves hydroxylation at the 2- and 4-positions of the cyclohexyl ring, followed by conjugation to form glucosides. bayer.comfao.org While plant and soil metabolism differ, some hydroxylated metabolites are common transformation products. A bacterium, Bacillus megaterium, isolated from soil, has been shown to be capable of metabolizing fenhexamid through the hydroxylation of the cyclohexane (B81311) ring. tandfonline.com
In aerobic aquatic systems, the degradation half-life is longer, ranging from 14 to 24 days. nih.govepa.gov
Table 1: Key Microbial Degradation Metabolites of Fenhexamid
| Metabolite Name/Code | Description | Pathway | Reference |
|---|---|---|---|
| Fenhexamid glucoside (M01) | Conjugate of the parent compound at the phenolic hydroxyl group. | Plant Metabolism | bayer.com |
| Malonyl glucoside of fenhexamid (M02) | Malonylated conjugate of the fenhexamid glucoside. | Plant Metabolism | bayer.com |
| 2-hydroxy-fenhexamid glucoside | Hydroxylation at the 2-position of the cyclohexyl ring, followed by glucose conjugation. | Plant Metabolism | bayer.com |
| 4-hydroxy-fenhexamid glucoside | Hydroxylation at the 4-position of the cyclohexyl ring, followed by glucose conjugation. | Plant Metabolism | bayer.com |
| Carbon Dioxide (CO2) | Final mineralization product. | Soil/Aquatic Microbial Degradation | epa.gov |
| Bound Residues | Unextractable residues incorporated into the soil organic matter. | Soil Microbial Degradation | epa.govbayer.com |
Photochemical Degradation of this compound (Fenhexamid)
Fenhexamid degrades rapidly in aqueous environments when exposed to light. epa.govfao.org Laboratory studies on aqueous photolysis show that solar radiation is a significant contributor to the degradation of fenhexamid in aquatic systems. apvma.gov.aubayer.com The process follows first-order kinetics, and the degradation rate is significantly influenced by the pH of the water. nih.govresearchgate.net
The experimental photolytic half-life in one study was determined to be as short as 1.8 hours under simulated summer sunlight conditions. fao.org Another study reported degradation rate constants that increased with pH, with values of 2.11×10⁻², 4.47×10⁻², 6.11×10⁻¹, and 1.69 h⁻¹ at pH 5.0, 6.6, 7.3, and 9.0, respectively. nih.govresearchgate.net
The breakdown of the parent molecule proceeds via several reactions, including dechlorination, stepwise hydroxylation, and eventual cleavage of the phenyl-ring, leading to mineralization. apvma.gov.aubayer.com More than 14 different degradation products or metabolite fractions have been observed in irradiated aqueous solutions. apvma.gov.aubayer.com The major identified photolytic degradation products are dechlorinated and hydroxylated forms of fenhexamid, as well as CO2. nih.govepa.gov In contrast, photodegradation on soil surfaces does not significantly contribute to the primary breakdown of the parent compound but can aid in the mineralization of phenyl-ring-containing metabolites. bayer.com
Table 2: Photochemical Degradation of Fenhexamid in Water
| Parameter | Finding | Reference |
|---|---|---|
| Photolytic Half-Life | ~1.8 hours (simulated sunlight) | fao.org |
| Primary Degradation Pathways | Dechlorination, Hydroxylation, Phenyl-ring cleavage | apvma.gov.aubayer.com |
| Major Degradation Products | Dechlorinated fenhexamid, Hydroxylated fenhexamid, CO2 | nih.govepa.gov |
| Influence of pH | Degradation rate increases with increasing pH. | nih.govresearchgate.net |
Hydrolytic Stability and Pathways
Fenhexamid is stable to hydrolysis in sterile aquatic systems across a range of environmentally relevant pH values. apvma.gov.aufao.org Studies conducted at pH 5, 7, and 9 at 25°C showed no significant formation of hydrolysis products over a 30-day period. nih.govfao.org This indicates that hydrolytic processes are not expected to be a significant pathway for the degradation of fenhexamid in the environment. apvma.gov.aufao.orgfao.org
Assessment of Environmental Persistence and Transformation Products
The primary transformation products result from microbial and photochemical processes.
In Soil: The main transformation pathway is microbial degradation leading to the formation of hydroxylated metabolites, which are further conjugated or incorporated as bound residues into the soil matrix, and ultimately mineralized to CO2. epa.govbayer.comtandfonline.com
In Water: Photodegradation is the dominant process, yielding dechlorinated and hydroxylated forms of fenhexamid, which can be further mineralized to CO2. epa.govapvma.gov.aubayer.com
Given its rapid degradation and strong adsorption to soil particles, fenhexamid has low mobility and is unlikely to leach into groundwater under typical use conditions. nih.govepa.gov
Table 3: Summary of Fenhexamid Environmental Persistence
| Environment | Persistence | Primary Degradation Pathway | Reference |
|---|---|---|---|
| Aerobic Soil | Non-persistent (DT50 < 1 day) | Microbial Degradation | epa.govbayer.com |
| Anaerobic Environment | Moderately persistent | Slow Microbial Degradation | epa.gov |
| Aquatic (sunlit) | Non-persistent (t1/2 ~1-2 hours) | Photochemical Degradation | epa.govfao.org |
| Aquatic (hydrolysis) | Stable | Hydrolysis is not a significant pathway | apvma.gov.aufao.org |
Biomarkers in the Context of Antifungal Agent C38 Research
Identification of Biomarkers for Antifungal Activity of C38 in Non-Human Models
The initial identification of biomarkers for Antifungal agent C38 would occur in non-human, in vitro, and in vivo models. These early studies are designed to find reliable molecular or biochemical signatures that correlate with the compound's antifungal effects.
The metabolic activity of a fungus is a direct reflection of its viability and physiological state. When a fungus is exposed to an effective antifungal agent, its metabolic profile undergoes significant changes. Advanced metabolomics techniques can detect these alterations, identifying specific fungal metabolites that can serve as indicators of drug activity. nih.govmdpi.com For an agent like C38, which targets the fungal cell wall, researchers would likely investigate downstream metabolic consequences of this disruption. evitachem.com
Metabolomic studies on pathogenic fungi such as Aspergillus and Candida species have revealed that certain secondary metabolites and metabolic pathways are consistently altered in response to antifungal stress. plos.org For instance, the production of mycotoxins like gliotoxin (B1671588) by Aspergillus fumigatus or changes in tricarboxylic acid (TCA) cycle metabolites in Candida species can be monitored to assess antifungal impact. mdpi.com In the context of C38, a decrease in the concentration of specific cell wall precursor molecules or the accumulation of intermediary metabolites due to pathway inhibition could serve as direct biomarkers of its activity.
Table 1: Potential Fungal Metabolite Biomarkers for Antifungal Activity Assessment
| Biomarker Category | Specific Metabolite Examples | Fungal Species Relevance | Potential Application for C38 |
|---|---|---|---|
| Cell Wall Components | (1->3)-β-D-glucan, Chitin (B13524), Mannan (B1593421) | Candida spp., Aspergillus spp. | Monitoring the direct impact of C38 on cell wall integrity. nih.gov |
| Mycotoxins | Gliotoxin, Fumagillins | Aspergillus fumigatus | Assessing reduction in virulence factor production as an indicator of fungal stress. mdpi.com |
| Volatile Organic Compounds | Terpenoids, Phenolics | Various Fusarium species | Non-invasive monitoring of fungal metabolic disruption. mdpi.com |
| Primary Metabolites | TCA Cycle Intermediates, Amino Acids | Candida albicans | Detecting broad metabolic stress and inhibition of cellular processes. mdpi.com |
| Biofilm-Related Metabolites | Quorum-sensing molecules | Candida albicans | Evaluating C38's known activity against biofilm formation. evitachem.commdpi.com |
Genomic and proteomic approaches offer a comprehensive view of how a fungus responds to an antifungal agent at the level of gene and protein expression. nih.gov These 'omics' technologies can identify panels of biomarkers that signify a response to treatment, providing deeper mechanistic insights than single-analyte assays. nih.gov For example, studies on the echinocandin caspofungin, which also targets the cell wall, used proteomic analysis to identify numerous proteins in Aspergillus fumigatus that changed in abundance following drug exposure. rutgers.edu
Given that this compound inhibits fungal cell wall synthesis, it is plausible that its activity could be monitored by measuring changes in the expression of genes and proteins involved in cell wall biosynthesis, stress response pathways, and cell cycle regulation. evitachem.com A comparative analysis between a C38-susceptible fungal strain and a resistant strain could pinpoint specific proteins that are exclusively altered in the susceptible strain, making them highly specific biomarkers of drug action. rutgers.edu
Table 2: Potential Genomic and Proteomic Biomarkers for C38 Response
| Biomarker Type | Potential Candidates | Rationale for C38 Research | Relevant 'Omics' Studies |
|---|---|---|---|
| Genomic | FKS1, GSC1, CHS genes | These genes are crucial for glucan and chitin synthesis; their expression may be upregulated as a compensatory response to cell wall damage by C38. | Microarray and RNA-Seq analyses of fungi treated with other cell wall inhibitors like caspofungin. rutgers.edu |
| Proteomic | Chitinase (ChiA1), Glucan synthase, Heat shock proteins (HSPs) | Proteins involved in cell wall remodeling (ChiA1) and stress response (HSPs) are often differentially expressed under antifungal pressure. | iTRAQ-based proteomic profiling of Aspergillus fumigatus in response to caspofungin revealed significant changes in these proteins. rutgers.edu |
| Proteomic | AspF1 (major allergen and cytotoxin) | A decrease in the secretion of virulence-related proteins can serve as a marker of reduced fungal fitness and pathogenicity. | The level of AspF1 was observed to decrease significantly upon exposure to caspofungin. rutgers.edu |
Use of Biomarkers in Preclinical Efficacy Assessment
In the preclinical phase, biomarkers are essential for evaluating the in vivo efficacy of a new antifungal agent in animal models of infection. nih.gov The goal is to establish a correlation between biomarker levels and clinically relevant outcomes, such as fungal burden reduction or survival rates. This process helps to predict the potential clinical success of the drug. nih.gov
For systemic fungal infections, established biomarkers like (1->3)-β-D-glucan (BDG) and galactomannan (B225805) are widely used to diagnose and monitor treatment response. nih.gov BDG is a pan-fungal cell wall marker, while galactomannan is more specific to Aspergillus. nih.govincacare.live In preclinical studies of C38, researchers would likely use animal models infected with relevant pathogens (e.g., Candida albicans, Aspergillus fumigatus) and measure serial changes in these biomarkers in blood or other tissues following treatment. A significant and dose-dependent decrease in BDG or galactomannan levels would provide strong evidence of C38's in vivo efficacy.
Furthermore, surrogate endpoints derived from biomarkers can accelerate preclinical trials. incacare.live For instance, the rate of clearance of a specific biomarker from cerebrospinal fluid in a meningitis model could be used as a primary measure of antifungal activity, reducing the need for long-term observation for survival. incacare.live
Standardization and Validation of Biomarker Assays for this compound Studies
For any biomarker to be useful, the assay used to measure it must be rigorously standardized and validated. This ensures that the results are accurate, reproducible, and reliable across different studies and laboratories. eurekalert.org The validation process for a biomarker assay is complex and must be "fit-for-purpose," meaning the validation requirements are consistent with the intended use (Context of Use, or COU) of the biomarker. researchgate.net
The validation of a biomarker assay involves assessing several key performance parameters:
Accuracy: How close the measured value is to the true value.
Precision: The reproducibility of the measurement when repeated.
Selectivity: The ability of the assay to measure only the intended biomarker without interference from other molecules.
Sensitivity: The lowest concentration of the biomarker that can be reliably detected.
Stability: The stability of the biomarker in the biological sample under various storage and handling conditions. eurekalert.org
For this compound studies, this process would apply to any newly identified metabolite or protein biomarker. For established markers like BDG, commercially available and validated kits may be used, but their performance must still be verified within the context of the specific preclinical model. The standardization of antifungal susceptibility testing, as promoted by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provides a foundational framework for preclinical evaluation, ensuring that in vitro activity data is reproducible and can be more reliably correlated with in vivo biomarker responses. nih.govmicrobialcell.com The challenges in biomarker analysis, such as the inherent presence of the analyte in control matrices and the difficulty in obtaining pure reference standards, must be carefully addressed during the validation process. researchgate.net
Future Directions and Research Gaps for Antifungal Agent C38
Exploring Novel Antifungal Targets and Pathways
A critical aspect of future research on Antifungal Agent C38 is the precise elucidation of its mechanism of action and the exploration of other potential targets. Preliminary studies suggest that C38 may function by inhibiting the synthesis of the fungal cell wall, a structure essential for fungal survival and absent in mammalian cells. nih.govfrontiersin.org This provides a degree of selective toxicity. nih.gov However, the specific enzyme or pathway inhibited by C38 remains to be identified. Future research should prioritize identifying this molecular target within the cell wall biosynthesis pathway.
Beyond its currently presumed target, the development of C38 presents an opportunity to investigate other unconventional fungal pathways that are gaining interest as potential drug targets. frontiersin.org These include enzymes involved in essential metabolic processes like the mannitol (B672) biosynthesis pathway, the purine (B94841) nucleotide biosynthesis pathway, and the riboflavin (B1680620) biosynthetic pathway, which are absent in humans. frontiersin.orgbiorxiv.org Investigating whether C38 has off-target effects on these or other pathways could reveal polypharmacological properties, which might enhance its efficacy or contribute to synergistic interactions with other antifungals. Research has shown that C38 exhibits good synergistic activity when combined with fluconazole (B54011) against resistant Candida species, and understanding the multi-target nature of C38 could explain this synergy. nih.gov
Advanced Preclinical Models for Efficacy and Resistance Profiling
Initial in vitro studies have shown that C38 has potent inhibitory activity against a range of fungal pathogens, with MIC80 values comparable or superior to fluconazole for species like C. albicans, C. neoformans, M. gypseum, and C. krusei. nih.gov To build upon these findings, a crucial next step is the use of advanced preclinical models to robustly profile efficacy and the potential for resistance development.
The use of sophisticated in vivo models, such as murine models of disseminated candidiasis, is essential to evaluate the therapeutic efficacy of C38 in a complex biological system. nih.govdovepress.com Furthermore, given the rise of antifungal resistance, it is imperative to proactively study how fungi might develop resistance to C38. nih.govmicrobialcell.com Continuous exposure studies in the lab can select for resistant mutants, which can then be genetically sequenced to identify mutations conferring resistance. Advanced models, like a rat model which can offer more accurate data for studying antifungal efficacy in specific infections like vulvovaginal candidiasis, should also be employed. microbialcell.com Additionally, evaluating C38's efficacy against biofilms is critical, as biofilm formation is a significant mechanism of drug resistance. jptcp.commdpi.com C38 has already shown potent activity against Candida albicans biofilm formation, a finding that needs to be expanded upon in more complex models. nih.gov
Integration of Multi-Omics Data for Comprehensive Understanding
To gain a holistic understanding of C38's antifungal action, the integration of multi-omics data is indispensable. researchgate.netnih.gov This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive profile of the cellular response to the drug. researchgate.net
Genomics and Transcriptomics: Sequencing the genomes of C38-resistant mutants can pinpoint specific gene mutations responsible for resistance. Transcriptomics (RNA-seq) can reveal how gene expression changes in fungi upon exposure to C38, providing clues about the pathways it perturbs.
Proteomics: This can identify the specific protein target(s) of C38. Techniques like thermal proteome profiling or chemical proteomics could isolate the direct binding partners of the compound. Proteomics can also quantify changes in protein abundance, offering insights into the cellular stress responses activated by the drug. nih.gov
Metabolomics: By analyzing the changes in cellular metabolites after C38 treatment, researchers can understand the downstream metabolic consequences of target inhibition. nih.gov For instance, if C38 inhibits cell wall synthesis, metabolomics could detect the accumulation of precursor molecules.
Integrating these datasets can help construct a detailed model of C38's mechanism of action, identify biomarkers of susceptibility, and predict potential resistance mechanisms, thereby guiding its further development. researchgate.netnih.gov
Translational Research Challenges from Preclinical to Early-Stage Development
The transition of a promising compound like C38 from preclinical studies to early-stage clinical development is fraught with challenges. nih.gov A major hurdle is understanding the compound's pharmacokinetic profile. While C38 has shown low cytotoxicity against human embryonic lung cells in vitro, its absorption, distribution, metabolism, and excretion (ADME) properties in an animal model are unknown. nih.gov
Further challenges include:
Formulation Development: For effective delivery to the site of infection, a stable and effective formulation must be developed. Depending on the target infection, this could range from an intravenous formulation for systemic infections to a topical one for superficial mycoses. nih.gov
Regulatory Hurdles: Navigating the regulatory process for a new chemical entity requires extensive data on efficacy, and manufacturing. Early communication with regulatory authorities is recommended to ensure that the preclinical data package is adequate to support first-in-human studies. nih.gov
The "Valley of Death": The antifungal drug pipeline is notably sparse, with very few agents progressing from the preclinical to the clinical stage. amr.solutionsjmb.or.kr This "valley of death" in drug development is often due to a lack of funding and resources, highlighting the need for strategic partnerships to carry a compound like C38 forward.
Collaborative Research Opportunities in this compound Development
Overcoming the challenges in developing C38 necessitates a collaborative approach. sydney.edu.au The development of this antifungal agent would benefit significantly from partnerships between academic research laboratories, pharmaceutical companies, and clinical research organizations.
Academia-Industry Partnerships: Academic labs can provide deep expertise in fungal biology and novel research methodologies, such as multi-omics and advanced disease models. chuv.ch Pharmaceutical partners bring crucial resources for medicinal chemistry optimization, large-scale synthesis, formulation development, and navigating the complex regulatory landscape.
Cross-Disciplinary Collaboration: Input from medicinal chemists, pharmacologists, toxicologists, and clinicians is vital. A "One Health" approach, considering the links between human, animal, and environmental health, could also be valuable, especially in understanding the drivers of antifungal resistance. sydney.edu.au
Research Consortia: Joining or forming research consortia focused on antimicrobial resistance can provide access to shared resources, data, and expertise, accelerating the research and development process. sydney.edu.au Such collaborative efforts are essential to pool the necessary expertise and funding to successfully translate a promising preclinical compound like this compound into a clinically useful therapeutic.
Q & A
Q. Table 1: Key Parameters for Synergy Testing (Checkerboard Assay)
Q. Table 2: Comparative Activity of C38 vs. Fluconazole
| Parameter | C38 (4 μg/mL) | Fluconazole (32 μg/mL) |
|---|---|---|
| Fungicidal Activity | Complete cell death | No significant effect |
| Biofilm Inhibition | 60–80% reduction | <20% reduction |
| Cytotoxicity (WI38) | IC50 >40 μg/mL | Not reported |
Addressing Data Contradictions
- Synergy Variability : While C38 consistently synergizes with FLC in resistant strains , discrepancies in FICI values across studies may arise from differences in assay conditions (e.g., media, incubation time). Standardizing protocols per CLSI guidelines () mitigates such issues.
- Mechanistic Ambiguity : Although TEM data strongly suggest cell wall targeting , further genetic knockout studies (e.g., FKS1 mutants) are needed to confirm β-1,3-glucan synthase as the primary target.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
